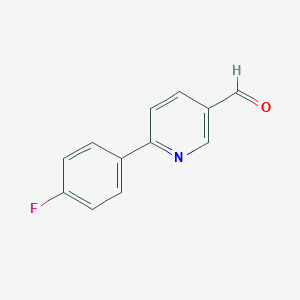

6-(4-氟苯基)烟醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(4-Fluorophenyl)nicotinaldehyde" is not directly mentioned in the provided papers. However, the papers do discuss various related fluorophores, nicotinic acid derivatives, and fluorinated compounds that can provide insights into the chemical behavior and synthesis of structurally similar compounds. For instance, the synthesis of environment-sensitive fluorophores like 6-dimethylaminonaphthalimide (6-DMN) and their precursors is described, which could be relevant to understanding the synthesis of related compounds . Additionally, the modification of agarose with nicotinic acid derivatives to produce fluorogenic pyridine carboxylic acid amides indicates the potential for fluorescence applications of nicotinic acid derivatives .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes with high yields and regioselectivity. For example, the synthesis of phenyl 6-(4-alkoxyphenyl)nicotinates was achieved through a two-step process with good overall yields, indicating that similar strategies could be applied to synthesize "6-(4-Fluorophenyl)nicotinaldehyde" . The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, an intermediate of an antihypertensive agent, involves esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation, which could be relevant for the synthesis of complex fluorinated compounds .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using spectral analyses, confirming the expected structures. For instance, the title compounds in one study crystallize as almost planar molecules held together by intermolecular hydrogen bonding, which could be a consideration for the molecular structure analysis of "6-(4-Fluorophenyl)nicotinaldehyde" .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse and include photo-bromination, Diels-Alder reaction, base hydrolysis, reductive amination, dehydration, esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation . These reactions are crucial for the formation of the desired products and could be adapted for the synthesis of "6-(4-Fluorophenyl)nicotinaldehyde".

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their mesomorphic properties and fluorescence emissions, are studied using techniques like polarizing optical microscopy, differential scanning calorimetry, UV spectrophotometry, and fluorescence spectroscopy . These studies provide insights into the behavior of the compounds under different conditions and could be used to predict the properties of "6-(4-Fluorophenyl)nicotinaldehyde".

科学研究应用

Antiviral Research and Synthesis of Heterocyclic Compounds

One application involves the synthesis of heterocyclic compounds that exhibit antiviral activities. For example, nicotinaldehyde has been utilized in reactions leading to compounds tested against various viruses. A study by Attaby et al. (2007) explored the synthesis of 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile and its derivatives, showcasing their potential in cytotoxicity and antiviral evaluations (Attaby et al., 2007).

TRPV1 Antagonists for Pain Management

Another significant application is in the development of TRPV1 antagonists, where derivatives of 6-phenylnicotinamide, including 6-(4-fluorophenyl) variants, have been identified as potent antagonists with applications in managing inflammatory pain (Westaway et al., 2008).

Molecular Docking and Enzyme Inhibition Studies

Research on pyridine derivatives for potential inhibition of NAMPT, an enzyme implicated in cancer cell metabolism, involves 6-(4-Fluorophenyl)nicotinaldehyde derivatives. Venkateshan et al. (2019) conducted crystal structure analysis, Hirshfeld surface analysis, DFT calculations, and molecular docking studies to explore their inhibitory potential (Venkateshan et al., 2019).

Materials Science: Porous Frameworks and Fluorophores

In materials science, the compound has been applied in the synthesis and stabilization of porous frameworks, as described by Wei et al. (2016), where pyridyl derivatives were used to decorate metal carboxylate clusters, leading to the formation of new porous coordination frameworks (Wei et al., 2016).

Fluorophores for Biological Applications

Furthermore, the compound serves as a precursor in the synthesis of environment-sensitive fluorophores, as highlighted in a study on the synthesis and application of fluorescent probes for biological imaging and the study of protein-protein interactions (Baathulaa et al., 2011).

属性

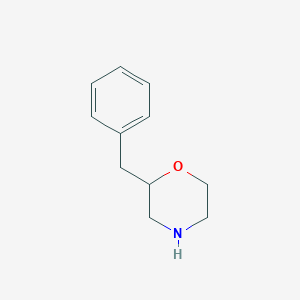

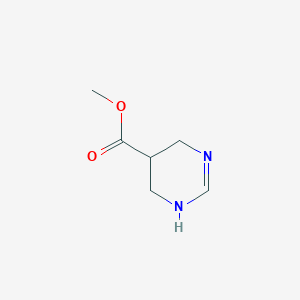

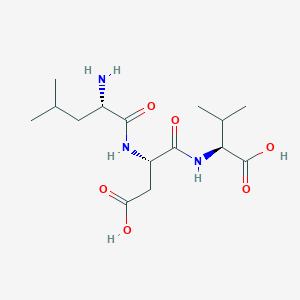

IUPAC Name |

6-(4-fluorophenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESBCTRYJPEULH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600229 |

Source

|

| Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Fluorophenyl)nicotinaldehyde | |

CAS RN |

135958-93-9 |

Source

|

| Record name | 6-(4-Fluorophenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)